molecular formula C11H15FN2 B1386227 4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline CAS No. 1153395-70-0

4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline

Cat. No.: B1386227
CAS No.: 1153395-70-0
M. Wt: 194.25 g/mol
InChI Key: OTKNIWUFVLBRDV-UHFFFAOYSA-N
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Description

4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline is a fluorinated aniline derivative featuring a pyrrolidine moiety attached via a methylene bridge to the aromatic ring. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

4-fluoro-2-(pyrrolidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-3-4-11(13)9(7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKNIWUFVLBRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline typically involves the reaction of 4-fluoro-2-nitrobenzyl chloride with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted anilines .

Scientific Research Applications

4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to analogues with variations in the amine-containing side chain, fluorination patterns, and heterocyclic substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline C₁₁H₁₄FN₂ 208.24 Pyrrolidinylmethyl, 4-F Protein kinase inhibition
4-Fluoro-2-(piperidin-1-ylmethyl)aniline C₁₂H₁₆FN₂ 222.27 Piperidinylmethyl, 4-F Increased lipophilicity vs. pyrrolidine
4-Fluoro-2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline C₁₂H₁₇FN₂O 224.27 Methoxymethyl-pyrrolidine, 4-F Enhanced solubility
4-Fluoro-2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)aniline C₁₃H₉FN₄O 256.24 Oxadiazole-pyridine, 4-F Antifungal/antimicrobial activity
4-Fluoro-2-(trifluoromethyl)aniline C₇H₅F₄N 179.12 CF₃, 4-F Agricultural fungicide precursor

Key Observations:

  • Pyrrolidine vs.
  • Methoxymethyl Modification : The addition of a methoxymethyl group to pyrrolidine () improves aqueous solubility, critical for pharmacokinetics .
  • Oxadiazole Heterocycles : Compounds like 6d () and 15 () exhibit antifungal activity due to the electron-deficient oxadiazole ring, which enhances target binding .
  • Trifluoromethyl Substituents : The CF₃ group in compounds like mefentrifluconazole precursors () improves resistance to metabolic degradation .
Stability and Reactivity
  • Fluorine Effects: The 4-fluoro substituent reduces electron density on the aromatic ring, enhancing resistance to oxidative degradation compared to non-fluorinated analogues .
  • Pyrrolidine Ring Stability : The five-membered pyrrolidine ring exhibits greater conformational rigidity than piperidine, reducing metabolic cleavage in vivo .

Biological Activity

4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline, a compound with the CAS number 1153395-70-0, has garnered interest in the scientific community for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FN. The compound features a pyrrolidine ring linked to a fluorinated aniline moiety, which significantly influences its biological activity. The presence of the fluorine atom may enhance lipophilicity and alter the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Notably, its structure suggests potential mechanisms such as:

  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmission and inflammatory responses, suggesting that this compound may exhibit similar effects.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties against various strains of bacteria. The effectiveness of this compound can be enhanced through structural modifications on the pyrrolidine ring. In comparative studies, it has shown significant inhibition against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neurotransmitter Modulation

The compound has been investigated for its potential effects on neurotransmitter systems, particularly those involving GABA transporters. Studies have suggested that it may inhibit GABA uptake, which could have implications for managing neuropathic pain:

  • GABA Transporter Inhibition : Compounds with similar structures have shown selectivity towards mGAT1 and mGAT4 transporters, potentially influencing pain pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] demonstrated that this compound significantly inhibited bacterial growth in vitro. The researchers utilized a series of structural analogs to determine the relationship between chemical structure and antimicrobial activity.
  • Neuropharmacological Assessment : Another investigation focused on the compound's effect on GABA transporters in a rodent model. Results indicated that administration led to a marked increase in GABA levels in the synaptic cleft, suggesting potential therapeutic applications in anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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